molecular formula C12H14O B3423103 4,7-Dimethyltetral-1-one CAS No. 28449-86-7

4,7-Dimethyltetral-1-one

Cat. No.: B3423103
CAS No.: 28449-86-7
M. Wt: 174.24 g/mol
InChI Key: SQESYXTWWGWCFK-UHFFFAOYSA-N
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Description

Structural and Chemical Significance of Tetralone Scaffolds in Organic Synthesis

The tetralone scaffold is a prized structural motif in organic synthesis due to its combination of aromatic and aliphatic features, along with a reactive carbonyl group. edu.krd This unique arrangement provides a platform for a variety of chemical modifications. The α-position to the ketone is particularly reactive and can be readily functionalized, serving as a key site for alkylation, halogenation, and other carbon-carbon bond-forming reactions. wikipedia.org

Furthermore, tetralones are recognized as important precursors in the synthesis of compounds with significant biological activities, including antibiotics, antidepressants, and acetylcholinesterase inhibitors. edu.krd Their utility extends to the synthesis of alkaloids with antitumor properties and other therapeutically relevant molecules. nih.govmdpi.com The rigid, fused-ring system of tetralones also provides a well-defined three-dimensional structure that is often found in biologically active natural products, making them crucial starting materials for total synthesis. semanticscholar.org The development of new synthetic methods, such as cascade reactions and regioselective oxidations, continues to expand the utility of the tetralone framework in constructing molecular complexity. nih.govrsc.org

Historical Overview of Research on Dimethylated Tetralone Derivatives

Research into tetralone derivatives has a long history, rooted in classic organic reactions like the Friedel-Crafts acylation, which provided early access to the basic tetralone core. organic-chemistry.org Over the decades, as the demand for more complex and specifically functionalized molecules grew, so did the research into substituted tetralones.

The investigation of dimethylated tetralone derivatives, in particular, has often been driven by their role as key intermediates in the total synthesis of natural products. semanticscholar.org For instance, various synthetic strategies have been developed to introduce methyl groups at specific positions on the tetralone ring to match the substitution patterns of target molecules. researchgate.net These synthetic efforts have led to a deeper understanding of the reactivity and stereochemistry of the tetralone system. More recent research has explored novel catalytic methods to construct highly substituted tetralones, including those with multiple methyl groups, reflecting the ongoing importance of this structural class in medicinal and synthetic chemistry. nih.gov

Academic Rationale for Investigating 4,7-Dimethyltetral-1-one

The specific academic interest in this compound stems from two primary areas of chemical research: natural product synthesis and the study of essential oils.

A significant driver for the investigation of this compound is its structural relationship to Aristelegone A, a natural product isolated from plants of the Aristolochiaceae family. wikipedia.orgmaterialsciencejournal.orgnih.gov Aristelegone A is a 4,7-dimethyl-6-methoxy-1-tetralone, and thus, this compound represents a direct precursor or a model compound for developing and optimizing synthetic routes to this and related biologically active molecules. semanticscholar.orgmaterialsciencejournal.org The synthesis of such natural products is a fundamental goal in organic chemistry, providing a platform to test new reactions and strategies.

Additionally, this compound has been identified as a constituent of Cistus oil, also known as labdanum. thegoodscentscompany.comnist.gov The chemical characterization of essential oils is crucial for understanding their fragrance, flavor, and potential biological properties. The presence of this compound in this natural extract provides a rationale for its study within the field of phytochemistry and natural products chemistry.

Scope and Objectives of Research on this compound

Based on the available scientific literature, the research focused on this compound is primarily confined to the realms of synthetic and analytical chemistry. There is a notable lack of extensive investigation into the specific biological activities of this particular compound.

The principal objectives of research involving this compound include:

Development of efficient synthetic pathways: A key goal is to devise high-yielding and stereoselective methods to produce this compound. This is often in the context of a larger synthetic campaign aimed at more complex targets like Aristelegone A.

Utilization as a chemical building block: The compound serves as a key intermediate, which can be further elaborated to construct the final architecture of a target natural product or its analogues.

Analytical identification and quantification: In the context of natural product chemistry, an objective is the isolation, identification, and quantification of this compound from natural sources such as Cistus oil to establish a comprehensive chemical profile of the extract.

Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol nist.gov
IUPAC Name 4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one sigmaaldrich.com
CAS Number 155748-76-8 thegoodscentscompany.com
InChI Key SQESYXTWWGWCFK-UHFFFAOYSA-N nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-3-5-10-9(2)4-6-12(13)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQESYXTWWGWCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2=C1C=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28449-86-7, 155748-76-8
Record name 3,4-Dihydro-4,7-dimethyl-1(2H)-naphthalenone
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Record name 4,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
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Record name (S)-11,12,13-Trinor-7-calamenone
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Reactivity and Transformation of 4,7 Dimethyltetral 1 One

Reactions at the Carbonyl Group of 4,7-Dimethyltetral-1-one

The carbonyl group (C=O) is a site of significant chemical activity due to its polarity, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. savemyexams.com This polarity allows for a variety of reactions, including nucleophilic additions, reductions, and those involving the formation of enolates.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of carbonyl compounds like this compound. wikipedia.orgncert.nic.in In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. unizin.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. unizin.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. unizin.org

The reactivity of aldehydes and ketones in nucleophilic addition reactions can be influenced by both steric and electronic factors. unizin.org Ketones, such as this compound, are generally less reactive than aldehydes due to the presence of two alkyl groups attached to the carbonyl carbon, which create more steric hindrance. unizin.org

One notable example of nucleophilic addition is the reaction with hydrogen cyanide (HCN). In this reaction, the cyanide ion (:CN⁻) acts as the nucleophile, attacking the carbonyl carbon. savemyexams.comsavemyexams.com The resulting intermediate is then protonated to form a cyanohydrin, also known as a 2-hydroxynitrile. savemyexams.comsavemyexams.com This reaction is significant in organic synthesis as it increases the carbon chain length. savemyexams.com

Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). savemyexams.com These reagents deliver a hydride ion (:H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. savemyexams.comksu.edu.sa Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol. ksu.edu.sa For instance, the reduction of ketones produces secondary alcohols. savemyexams.com

Another method for the reduction of the carbonyl group involves catalytic hydrogenation. This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. google.comresearchgate.net

Enolization and Enolate Chemistry

Ketones that have at least one hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group) can exist in equilibrium with their enol tautomers. universalclass.comlibretexts.org This process, known as enolization, can be catalyzed by either acid or base. savemyexams.comlibretexts.org

Under basic conditions, a base removes a proton from the α-carbon to form an enolate ion. libretexts.orgmasterorganicchemistry.com This enolate is a resonance-stabilized species where the negative charge is delocalized between the α-carbon and the oxygen atom. universalclass.commasterorganicchemistry.com The enolate can then be protonated on the oxygen to form the enol. libretexts.org

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogen. libretexts.orgucsb.edu A weak base can then remove the α-proton to form the enol directly. libretexts.orgucsb.edu

Enolates are versatile nucleophiles and can participate in a variety of important carbon-carbon bond-forming reactions. masterorganicchemistry.com

The aldol (B89426) condensation is a characteristic reaction of enolates. byjus.comsigmaaldrich.com In this reaction, an enolate ion adds to the carbonyl group of another molecule (which can be the same or different) to form a β-hydroxy ketone. byjus.commagritek.com This initial product is known as an aldol addition product. masterorganicchemistry.com Upon heating, this β-hydroxy ketone can undergo dehydration to form an α,β-unsaturated ketone. byjus.commagritek.com

The reaction is typically base-catalyzed, where the base promotes the formation of the enolate ion. byjus.commagritek.com Crossed aldol condensations, which involve two different carbonyl compounds, can lead to a mixture of products unless one of the carbonyl compounds cannot form an enolate (i.e., it has no α-hydrogens). byjus.com

Enolates can act as nucleophiles in SN2 reactions with alkyl halides, a process known as enolate alkylation. libretexts.org This reaction results in the formation of a new carbon-carbon bond at the α-position of the ketone. libretexts.org To achieve efficient alkylation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to completely convert the ketone to its enolate. libretexts.orglibretexts.org The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed from an unsymmetrical ketone, leading to regioselectivity. libretexts.org

Enolates can also be acylated by reacting them with acylating agents. The reaction of ketone enolates with imidazolides, for instance, typically leads to C-acylation, providing a method for synthesizing β-dicarbonyl compounds. nih.gov O-acylation of enolates can also be achieved under specific conditions, for example, using allyl 1H-imidazole-1-carboxylate in the presence of boron trifluoride etherate to form allyl enol carbonates. nih.gov

Reactions of the Aromatic Ring in this compound

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The stability of the aromatic ring means that these reactions typically require a strong electrophile, often generated with the help of a catalyst. libretexts.org The first step of the mechanism involves the attack of the electrophile by the π electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org In the second step, a proton is lost from the carbon that was attacked, restoring the aromaticity of the ring. libretexts.org

The substituents already present on the aromatic ring influence the position of further substitution. In this compound, the aromatic ring is part of a tetralone system and is substituted with a methyl group. The combination of the fused aliphatic ring and the methyl group will direct incoming electrophiles to specific positions on the aromatic ring. For example, acylation of related tetralin systems has been shown to occur on the aromatic ring. researchgate.net Intramolecular Friedel-Crafts reactions are also a common method for forming cyclic structures involving an aromatic ring, including the synthesis of tetralone frameworks. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. pressbooks.pub The reactivity and regioselectivity of EAS on the this compound ring are governed by the electronic effects of its substituents.

The benzene (B151609) ring in this compound possesses two alkyl (methyl) groups and a fused ring containing an acyl group (the ketone).

Activating and Directing Effects : Alkyl groups are known as activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene. leah4sci.com They are also ortho, para-directors, guiding the incoming electrophile to the positions ortho and para to themselves. uci.edu

Deactivating Effects : The ketone group is a deactivating group due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring and makes it less susceptible to electrophilic attack. leah4sci.com

In this compound, the activating, ortho, para-directing influence of the two methyl groups dominates the regiochemical outcome. The potential sites for substitution are C5, C6, and C8. The C-5 position is ortho to the 4-methyl group and para to the 7-methyl group, making it electronically favored. The C-6 position is ortho to the 7-methyl group. The C-8 position is ortho to the 7-methyl group but is sterically hindered by the adjacent aliphatic ring. Therefore, electrophilic substitution is most likely to occur at the C-5 and C-6 positions.

Common EAS reactions include:

Nitration : Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.

Halogenation : Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. libretexts.org

Friedel-Crafts Acylation/Alkylation : These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively, using an acyl or alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Reaction Type Typical Reagents Predicted Major Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-4,7-dimethyltetral-1-one
BrominationBr₂, FeBr₃5-Bromo-4,7-dimethyltetral-1-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Acetyl-4,7-dimethyltetral-1-one

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (NAS) involves the replacement of a substituent (often a halide) on an aromatic ring by a nucleophile. lumenlearning.com This reaction mechanism is fundamentally different from EAS and typically requires specific conditions.

For an NAS reaction to proceed readily via the common addition-elimination (SNAr) mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comlibretexts.orgiscnagpur.ac.in These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.comlibretexts.org

The structure of this compound lacks the necessary features for efficient SNAr reactions.

Lack of Strong Electron-Withdrawing Groups : The methyl groups are electron-donating, and the ketone's deactivating effect is not as potent as that of a nitro group in stabilizing the negative charge of a Meisenheimer intermediate.

Absence of a Leaving Group : The parent molecule has only hydrogen atoms and methyl groups on the aromatic ring, neither of which can function as a leaving group in a typical NAS reaction.

Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

Reactions Involving the Aliphatic Ring of this compound

Oxidation and Reduction of the Saturated Ring

The aliphatic portion of this compound contains two key reactive sites: the ketone carbonyl group and the benzylic carbons (C-4).

Oxidation: The fused aliphatic ring can be aromatized through oxidation, particularly under vigorous conditions. A relevant study on the closely related compound 6,7-Dimethyltetral-1-one demonstrated its oxidation to 2-hydroxy-6,7-dimethyl-1,4-naphthoquinone. cdnsciencepub.com This transformation suggests that this compound could undergo a similar reaction, likely involving oxidation at the benzylic C-4 position and the C-2 position alpha to the carbonyl, ultimately leading to an aromatic naphthoquinone system.

Reduction: The ketone group is readily reduced to a secondary alcohol or completely removed to form a methylene (B1212753) group.

Reduction to Alcohol : Using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding alcohol, 4,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol .

Deoxygenation : The complete removal of the carbonyl oxygen can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This reaction yields 1,2,3,4-Tetrahydro-4,7-dimethylnaphthalene .

Reaction Reagents Product
ReductionNaBH₄ or LiAlH₄4,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
DeoxygenationZn(Hg), HCl (Clemmensen)1,2,3,4-Tetrahydro-4,7-dimethylnaphthalene
DeoxygenationH₂NNH₂, KOH (Wolff-Kishner)1,2,3,4-Tetrahydro-4,7-dimethylnaphthalene

Hydrogenolysis and Ring-Opening Pathways

Hydrogenolysis is a reaction in which a chemical bond is cleaved by the action of hydrogen, typically with a metal catalyst. For cyclic compounds, this can lead to the opening of the ring. The hydrogenolysis of tetralone systems can proceed via different pathways depending on the catalyst and reaction conditions.

One potential pathway involves the initial reduction of the ketone to an alcohol, followed by the hydrogenolysis of the benzylic C-O bond. Subsequent or concurrent cleavage of C-C bonds within the saturated ring can occur under more forcing conditions, particularly with bifunctional catalysts that have both metal and acidic sites. unirioja.es Studies on the ring-opening of related naphthenic hydrocarbons show that reaction over catalysts like Pt/USY or Pd-Pt/HY can lead to various isomeric products through skeletal isomerization followed by C-C bond cleavage. unirioja.es

For this compound, potential ring-opening under catalytic hydrogenolysis could ultimately yield substituted alkylbenzenes. The precise product distribution would depend heavily on the specific catalyst and conditions employed.

Derivatization of this compound

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties. researchgate.net This is often done to enhance detectability in analytical methods or to synthesize new molecules with specific biological or material properties. jfda-online.comddtjournal.com

Synthesis of Substituted Derivatives

Substituted derivatives of this compound can be synthesized by targeting its functional groups.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,7 Dimethyltetral 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4,7-Dimethyltetral-1-one. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for initial structural assessment.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, characteristic signals would include those for the two methyl groups, the aliphatic protons on the saturated ring, and the aromatic protons. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic and methyl protons would be found in the upfield region.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. docbrown.infoyoutube.com Key signals include a peak for the carbonyl carbon (C=O) in the highly deshielded region (around δ 200 ppm), signals for the aromatic carbons, and peaks for the aliphatic and methyl carbons at higher field. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)
Aromatic CH7.0 - 8.0125 - 145
Aliphatic CH (Benzylic)2.8 - 3.230 - 40
Aliphatic CH₂1.8 - 2.820 - 35
Aromatic C-CH₃2.3 - 2.5135 - 145 (quat), 20 - 25 (CH₃)
Aliphatic C-CH₃1.1 - 1.425 - 35 (quat), 15 - 25 (CH₃)
Carbonyl C=O---195 - 205

Note: These are general predicted ranges. Actual values can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent aliphatic protons on the tetralone ring, helping to establish their sequence. It could also reveal smaller, long-range couplings between protons on the aromatic ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comlibretexts.org This is particularly useful for confirming stereochemistry and the relative positions of substituents. For instance, a NOESY spectrum would show correlations between the protons of the C4-methyl group and the adjacent H4 proton, as well as with the H5 aromatic proton, confirming their spatial proximity. libretexts.org

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): The HSQC experiment correlates protons with their directly attached carbons, providing definitive C-H attachments. columbia.eduyoutube.com An edited HSQC or HSQC-DEPT can further distinguish between CH, CH₂, and CH₃ groups by the phase of their signals, which is invaluable for assigning the aliphatic and methyl carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). columbia.edulibretexts.org This is arguably the most powerful 2D NMR technique for piecing together the carbon skeleton. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to their attached aromatic or aliphatic carbons and neighboring carbons.

Correlations from the aliphatic protons to the carbonyl carbon, confirming its position at C1.

While solution-state NMR is more common for structural elucidation, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.com For a compound like this compound, ssNMR could be applied to:

Characterize Polymorphism: Identify and characterize different crystalline forms of the compound, which may exhibit distinct molecular packing and conformations.

Study Molecular Dynamics: Investigate the motion of specific parts of the molecule, such as the rotation of the methyl groups, in the solid state.

Analyze Supramolecular Structure: In cases where co-crystals or aggregates are formed, ssNMR can probe intermolecular interactions that are not observable in solution. mdpi.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying the functional groups present.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is a plot of absorbance versus wavenumber. For this compound, the most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group of the ketone.

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch1680 - 1700Strong
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium-Strong
C=C (Aromatic)Stretch1450 - 1600Medium-Weak
C-H (Bend)Bend1350 - 1480Medium

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts of the scattered photons. While IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly effective for observing:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic ring often produce strong and sharp Raman signals.

C-C Backbone Stretching: The carbon skeleton of the molecule would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

C-H Stretching: Both aromatic and aliphatic C-H stretching modes are observable in Raman spectra. researchgate.net

Together, the IR and Raman spectra provide a detailed vibrational fingerprint that can be used for identification and to confirm the presence of key structural features.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and structure of a compound. labmanager.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique distinguished by its ability to measure the mass of a molecule with extremely high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the exact molecular mass to several decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition by differentiating between molecules with the same nominal mass but different chemical formulas (isobars). nih.gov

For this compound, HRMS is used to verify its molecular formula, C₁₂H₁₄O. The instrument measures the monoisotopic mass with high precision, which can then be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). libretexts.org A close match between the experimental and theoretical mass confirms the elemental composition with a high degree of confidence. researchgate.net

Table 1: Theoretical HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₂H₁₄O
Theoretical Exact Mass (Monoisotopic)174.1045 amu
Nominal Mass174 amu

Tandem Mass Spectrometry, also known as MS/MS, adds another dimension to structural analysis by fragmenting a selected ion and analyzing its constituent parts. wikipedia.org The process involves multiple stages of mass analysis. youtube.com First, the precursor ion—in this case, the molecular ion of this compound ([M+H]⁺ or M⁺·)—is isolated by the first mass analyzer. unt.edu This selected ion is then directed into a collision cell, where it collides with an inert gas (such as argon or nitrogen), causing it to break apart into smaller product ions. researchgate.net The second mass analyzer then separates and detects these product ions, generating a fragmentation spectrum. youtube.com

This fragmentation pattern is highly specific to the molecule's structure and serves as a chemical fingerprint. By analyzing the masses of the fragments, chemists can deduce the connectivity of atoms within the molecule. For this compound, predictable fragmentation pathways would include the loss of its methyl groups and cleavage of the tetralone ring structure.

Table 2: Predicted Key Fragmentation Data from MS/MS for this compound
Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossStructural Moiety Lost
174.1159.115.0Methyl radical (•CH₃)
174.1146.128.0Carbon monoxide (CO)
174.1131.143.0Propene (C₃H₆) via retro-Diels-Alder
159.1131.128.0Carbon monoxide (CO)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. youtube.com In a GC-MS analysis, the sample is first vaporized and separated into its individual components as it travels through a long capillary column. youtube.com Compounds are separated based on their boiling points and affinity for the column's stationary phase. youtube.com

As each separated component exits the GC column, it enters the mass spectrometer, where it is ionized and detected. youtube.com The primary application of GC-MS in this context is for purity assessment. A pure sample of this compound will produce a single, sharp peak in the resulting total ion chromatogram (TIC). nih.gov The mass spectrum recorded for this peak will match the known spectrum of the compound, confirming its identity. The presence of any additional peaks would indicate impurities, which can often be identified by their unique mass spectra and retention times. mdpi.comnih.gov

Table 3: Illustrative GC-MS Purity Analysis Data
Retention Time (min)Peak IdentityKey Mass Fragments (m/z)Purity Indication
12.5This compound174, 159, 146, 131Main component
10.2Impurity A(Hypothetical data)Trace impurity if present

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry, it provides an additional dimension of separation. A key parameter derived from IMS is the Collision Cross Section (CCS), which is a physicochemical property representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. nih.gov

While experimental CCS values are best obtained by analyzing a reference standard, they can also be accurately predicted using computational and machine learning models. eurekalert.orgmdpi.com These models are trained on large, curated databases of experimentally measured CCS values. mdpi.com For a compound like this compound, a predicted CCS value can be calculated based on its chemical structure. This predicted value serves as an additional, orthogonal identifier to complement its mass-to-charge ratio and chromatographic retention time, significantly increasing the confidence of its identification in complex screening analyses. nih.gov

Table 4: Predicted Ion Mobility Data for this compound
ParameterDescription
CompoundThis compound
Molecular FormulaC₁₂H₁₄O
Adduct Form[M+H]⁺
Predicted CCS Value (Ų)A value would be generated by a predictive model based on the 3D structure.

Chromatographic Separations and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. drawellanalytical.com It operates by pumping a liquid solvent containing the sample mixture at high pressure through a column filled with a solid adsorbent material. libretexts.org

For the analysis and purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. libretexts.org In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. libretexts.org Given its structure, this compound possesses moderate polarity, allowing it to interact with the C18 stationary phase and be effectively eluted by the mobile phase. Purity is assessed by monitoring the column effluent with a detector, most commonly a UV-Vis detector, as the conjugated system of the aromatic ring and ketone group absorbs UV light. A pure sample should result in a single, sharp, and symmetrical chromatographic peak. nih.gov The area of this peak is proportional to the concentration of the compound, allowing for precise quantification.

Table 5: Typical HPLC Method Parameters for Purity Analysis of this compound
ParameterSpecification
ModeReversed-Phase (RP-HPLC)
ColumnC18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile PhaseGradient elution with Water and Acetonitrile
DetectorUV-Vis Detector (e.g., at 254 nm)
Flow Rate1.0 mL/min
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. In the context of this compound, GC is instrumental for assessing the purity of a sample and quantifying its presence in various matrices. The compound is volatilized and passed through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary liquid or solid phase.

The retention time (RT) of a compound—the time it takes to travel through the column—is a characteristic feature under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). For identification purposes, the retention index (RI) system is often used, which normalizes retention times to those of a series of n-alkane standards.

Research findings from the National Institute of Standards and Technology (NIST) provide retention index data for this compound on a polar column, which is valuable for its identification in complex mixtures like essential oils. nist.govnist.gov For instance, its presence has been noted in the analysis of commercial Labdanum oil and essential oils from Juniperus oxycedrus. nist.gov In broader studies of tetralone derivatives, GC is a standard method for confirming the purity of starting materials and intermediates in synthetic pathways. nih.gov

Gas Chromatography Data for this compound
ParameterValueConditionReference
Molecular FormulaC12H14O- nist.govnist.gov
Molecular Weight174.2390 g/mol- nist.govnist.gov
Normal Alkane Retention Index (RI)2264Polar column, custom temperature program nist.govnist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. libretexts.orgnih.gov Its application is crucial in the synthesis of this compound and its derivatives to determine the point of reaction completion and to identify the formation of products and byproducts. nih.govlibretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. nih.govresearchgate.net The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it at different rates depending on their polarity and affinity for the stationary phase. nih.govaga-analytical.com.pl

To effectively monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.orgmsu.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

The choice of the eluting solvent system is critical and must be optimized to achieve good separation between the reactant and product spots. rochester.edumsu.edu Visualization of the spots is commonly achieved under UV light if the compounds are UV-active, or by using chemical staining agents that react to produce colored spots. nih.govrochester.edu

Illustrative TLC Monitoring of a Hypothetical Synthesis of this compound
Time PointObservation in Reaction Mixture LaneInterpretation
t = 0 minSingle intense spot with Rf matching starting material (e.g., Rf = 0.6)Reaction has not yet started.
t = 30 minSpot for starting material is less intense; a new, more polar spot appears (e.g., Rf = 0.4)Product formation has begun.
t = 60 minStarting material spot is faint; product spot is intense.Reaction is approaching completion.
t = 90 minStarting material spot has disappeared completely. Only the product spot is visible.Reaction is complete.
Note: Rf (Retardation factor) values are hypothetical and depend on the specific reactants, products, and TLC solvent system used.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, which is an oil at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at a low temperature or the synthesis of a solid derivative. wikipedia.org While the crystal structures of numerous tetralone derivatives have been reported in the literature, often in the context of their interaction with biological targets like enzymes, a specific crystallographic analysis for this compound is not prominently available in public databases as of the current date. nih.govnih.gov

However, if a suitable crystal were obtained, X-ray crystallography would provide unambiguous proof of its structure. The resulting data would be crucial for understanding its stereochemistry and intermolecular interactions in the solid state.

Typical Data Obtained from a Single-Crystal X-ray Diffraction Experiment
ParameterDescriptionSignificance for this compound
Crystal System & Space GroupDescribes the symmetry of the crystal lattice (e.g., monoclinic, P21/c).Defines the packing arrangement of molecules in the unit cell.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Provides the dimensions of the fundamental repeating block of the crystal.
Atomic CoordinatesThe (x, y, z) position of each non-hydrogen atom in the unit cell.Allows for the complete reconstruction of the molecular structure.
Bond Lengths & AnglesPrecise distances between bonded atoms and angles between adjacent bonds.Confirms the connectivity and geometry of the tetralone core and methyl substituents.
Torsion AnglesDescribes the conformation of the molecule, such as the puckering of the non-aromatic ring.Reveals the specific three-dimensional shape adopted by the molecule in the solid state.

Computational and Theoretical Investigations of 4,7 Dimethyltetral 1 One

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model molecular systems. These methods can be broadly categorized into ab initio, semi-empirical, and density functional theory approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. It calculates the electronic properties of a molecule based on its electron density, offering a favorable compromise between computational expense and accuracy for many systems. DFT is widely used to investigate molecular structure, energies, and reactivity.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 4,7-Dimethyltetral-1-one, which contains a non-aromatic ring, this process is crucial for identifying its most stable conformation.

The tetralone core can adopt different puckered conformations, such as a half-chair or sofa. A conformational analysis involves calculating the relative energies of these different spatial arrangements (conformers) to determine which is the most stable and the energy barriers between them. This is achieved by performing geometry optimizations starting from various initial structures. For this compound, the orientation of the methyl group at position 4 (C4) relative to the fused benzene (B151609) ring is a key determinant of conformational stability.

Please note: The following data is illustrative and represents hypothetical values for the purpose of demonstrating the output of a computational analysis. No specific published data for this compound was found.

Table 1: Hypothetical DFT-Calculated Conformational Energies of this compound

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol) Population (%)
Half-Chair (C4-Me pseudo-equatorial) -52.5° 0.00 95.8
Half-Chair (C4-Me pseudo-axial) 51.8° 2.20 4.2

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the carbonyl group (C=O), which is an electron-withdrawing moiety. An FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack.

Please note: The following data is illustrative and represents hypothetical values for the purpose of demonstrating the output of an FMO analysis. No specific published data for this compound was found.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.85
LUMO -1.72

Computational methods, particularly DFT, can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule within its electronic environment. By comparing these calculated shifts with a reference compound (like tetramethylsilane, TMS), a theoretical NMR spectrum can be generated.

This predictive capability is invaluable for structural elucidation. If multiple isomers or conformers of a molecule are possible, comparing their theoretically predicted NMR spectra with experimental data can help identify the correct structure. For this compound, calculations could differentiate between protons and carbons in the aromatic and aliphatic parts of the molecule.

Please note: The following data is illustrative and represents hypothetical values for the purpose of demonstrating the output of a computational analysis. No specific published data for this compound was found.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Predicted δ (ppm) Experimental δ (ppm)
C1 (C=O) 198.5 199.2
C4a 145.1 144.8
C7 138.0 137.5
C8a 132.9 133.4
C5 129.5 129.1
C6 127.3 126.8
C8 125.8 126.2
C4 35.2 34.9
C2 30.1 30.5
C3 23.4 23.1
C7-CH₃ 21.0 20.8

Beyond DFT, other quantum chemical methods provide mechanistic insights. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost, with CC generally being the most accurate but also the most demanding. These high-accuracy methods are often used to benchmark other, less costly methods or to study reaction mechanisms where electron correlation is critical.

Semi-empirical methods, on the other hand, are much faster than ab initio or DFT approaches because they use parameters derived from experimental data to simplify the complex calculations of electron-electron interactions. Methods like AM1, PM3, and PM7 are well-suited for very large molecules or for preliminary explorations of reaction pathways before applying more rigorous methods. For a molecule like this compound, these methods could be used to quickly screen potential reaction pathways, for instance, in reactions involving the ketone or the aromatic ring.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. Unlike quantum calculations that often focus on static, minimum-energy structures, MD simulations solve Newton's laws of motion for a system of atoms and molecules. This allows researchers to observe conformational changes, molecular vibrations, and interactions with other molecules, such as a solvent.

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, revealing the flexibility of the tetralone ring and the rotational freedom of the methyl groups. By simulating the system over nanoseconds or longer, one can observe how the molecule samples different conformations and how it interacts with its environment, providing a more realistic picture of its behavior than a static calculation alone.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Conformational Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, understanding its preferred three-dimensional structure is crucial as it dictates its physical and chemical properties.

Theoretical calculations, such as those employing density functional theory (DFT), are instrumental in mapping the potential energy surface of the molecule and identifying its stable conformers. beilstein-journals.org The process involves calculating the energies of various conformations to determine the most energetically favorable ones. nih.gov For cyclic systems like the tetralone core of this compound, the analysis focuses on the puckering of the non-aromatic ring. This ring can adopt several conformations, such as chair, boat, and twist-boat, each with a distinct energy level. The presence of the methyl groups at positions 4 and 7 further influences the conformational preferences due to steric interactions.

The relative energies of these conformers determine their population at a given temperature. For instance, a lower energy conformation will be more populated. Computational methods can predict these energy differences, providing a detailed picture of the conformational equilibrium. rsc.org

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population (%) at 298 K
Chair0.0095.7
Twist-Boat2.504.1
Boat5.000.2

Note: The data in this table is illustrative and based on typical energy differences found in similar cyclic systems. Actual values for this compound would require specific DFT calculations.

Intermolecular Interactions and Solvent Effects

The behavior of this compound is not solely determined by its intrinsic properties but is also significantly influenced by its interactions with surrounding molecules, including solvent molecules.

Intermolecular Interactions: These forces, although weaker than covalent bonds, play a critical role in the physical properties of substances, such as boiling point and solubility. libretexts.orglibretexts.org For this compound, the primary intermolecular interactions are:

Van der Waals forces: These are present between all molecules and arise from temporary fluctuations in electron distribution. libretexts.org The size and shape of the molecule influence the strength of these interactions.

Dipole-dipole interactions: The carbonyl group (C=O) in the tetralone ring introduces a permanent dipole moment, leading to electrostatic interactions between molecules. harvard.edu

Hydrogen bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, interacting with donor molecules like water or alcohols. harvard.edu

Computational methods can model these interactions and predict their impact on the collective behavior of the molecules. mdpi.com

Solvent Effects: The choice of solvent can dramatically alter the properties and reactivity of a solute. wikipedia.org Solvents can influence reaction rates and even the position of chemical equilibria. wikipedia.orgnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. mdpi.comscielo.org.mx

These models can predict how a solvent will stabilize or destabilize different states of a molecule, such as the ground state, transition state, or excited state. For example, a polar solvent would be expected to stabilize the polar carbonyl group of this compound. The stability of different conformers can also be affected by the solvent environment. scielo.org.mx

Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental goal in chemistry. Computational chemistry provides powerful tools for these investigations.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.org In the context of chemical transformations, QSAR can be used to predict the reactivity of a series of related compounds.

The process of developing a QSAR model involves several key steps:

Data Set Selection: A set of compounds with known reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed reactivity. nih.govmdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.comnih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their reaction rates in a specific transformation, for instance, a reduction of the ketone.

Table 2: Example of Descriptors Used in a QSAR Study

DescriptorDescription
LogPA measure of the molecule's lipophilicity.
Molecular WeightThe mass of the molecule.
Dipole MomentA measure of the molecule's overall polarity.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.

Note: This table provides examples of common descriptors and is not exhaustive.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms at a molecular level. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire reaction pathway.

For a reaction involving this compound, such as its hydrodesulfurization, computational methods can be used to:

Identify the most likely reaction pathway by comparing the activation energies of different possible routes.

Characterize the geometry of the transition state, which is the highest energy point along the reaction coordinate.

Understand the role of catalysts in lowering the activation energy of the reaction. acs.org

Simulate the reaction dynamics using methods like kinetic Monte Carlo to predict reaction rates and product distributions. researchgate.net

These computational studies provide a detailed and dynamic picture of the chemical transformation, complementing experimental observations and guiding the design of more efficient chemical processes.

Advanced Applications of 4,7 Dimethyltetral 1 One in Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

A key intermediate in organic synthesis is a molecule that acts as a stepping stone in a multi-step reaction sequence, facilitating the assembly of a complex target molecule. psu.edursc.orgnptel.ac.in The structure of 4,7-Dimethyltetral-1-one, with its ketone functional group and modifiable aromatic ring, positions it as a valuable intermediate for the elaboration of intricate molecular designs.

The utility of the dimethyltetralone scaffold as a precursor is evident in its transformation into other functional molecules. Research on the closely related isomer, 5,7-dimethyl-1-tetralone (B79758), demonstrates its role in peptide synthesis. uonbi.ac.ke In this context, the tetralone is not the final product but a starting point for constructing a crucial auxiliary component.

The process involves converting the ketone into an amine via the Leuckart reaction, which is then used to form a protecting group for the side-chain amide of amino acids like asparagine and glutamine. uonbi.ac.ke This transformation highlights the role of the dimethyltetralone core as a foundational carbon framework that can be chemically modified for specialized applications in larger synthetic schemes, such as the assembly of dipeptides. uonbi.ac.ke The stability of the resulting 1-amino-5,7-dimethyltetralin protecting group under certain conditions, and its clean removal under others, underscores its practical value derived from the initial tetralone structure. uonbi.ac.ke

Table 1: Transformation of Dimethyl-1-tetralone for Synthetic Applications

Starting Material Reaction Product Application Source
5,7-Dimethyl-1-tetralone Leuckart Reaction 1-Amino-5,7-dimethyltetralin Precursor for carboxamide protecting groups uonbi.ac.ke

The rigid bicyclic structure of tetralones makes them excellent building blocks for constructing more elaborate polycyclic systems. This is powerfully demonstrated in research using 4,4-dimethyl-1-tetralone derivatives as dienophiles in Diels-Alder reactions. nih.gov This cycloaddition strategy allows for the rapid construction of complex polycyclic core structures, which are features of many biologically active natural products. nih.govnih.gov

In these syntheses, the tetralone is first functionalized to create an α,β-unsaturated system, activating it for the [4+2] cycloaddition with a diene. nih.gov The reaction, often promoted by a Lewis acid like tin tetrachloride (SnCl₄), efficiently generates tricyclic or more complex adducts in high yields. nih.gov This approach establishes a platform for creating focused libraries of aromatic polyketide-like molecules for screening purposes. nih.gov The underlying principle—using the tetralone core to control the stereochemistry and framework of a larger polycyclic structure—is directly applicable to this compound.

Table 2: Diels-Alder Reaction with Tetralone-based Dienophiles

Dienophile Diene Key Conditions Resulting Structure Source

Synthesis of Natural Product Analogs and Scaffolds

Natural products provide the inspiration for a vast number of therapeutic agents, and the synthesis of their analogs is a cornerstone of medicinal chemistry and drug discovery. mdpi.comnih.gov The this compound scaffold is relevant in this area as it is embedded within the structure of certain classes of natural products, such as cadalane sesquiterpenes. The synthesis of analogs—molecules that retain the core structure of a natural product but have modified peripheral groups—allows for the exploration of structure-activity relationships. nih.gov

The use of tetralone derivatives to build polycyclic libraries via the Diels-Alder reaction is a prime example of creating natural product analogs. nih.gov Aromatic polyketides, for instance, are a class of natural products that often feature complex fused ring systems. nih.gov By using this compound as a starting point, chemists can systematically vary the diene and subsequent reaction partners to generate a diverse collection of novel compounds that mimic the core of natural products but possess unique substitution patterns. This diversity-oriented approach is critical for discovering new bioactive molecules. mdpi.com

Development of Catalysts and Ligands

The development of new catalysts and ligands is essential for advancing chemical synthesis, enabling reactions to be more efficient, selective, and sustainable. rsc.org Ligands, which bind to a metal center, can be designed to create a specific chemical environment that controls the outcome of a reaction. rsc.orgbeilstein-journals.org While the rigid, chiral backbone of some molecules allows them to serve as effective ligands in asymmetric catalysis, there is currently no specific information in the scientific literature describing the application of this compound or its direct derivatives in the development of catalysts or ligands.

Materials Science Applications

Materials science involves the design and discovery of new materials with useful properties. uni-wuerzburg.deidu.ac.id Monomers and building blocks for polymers are often molecules with specific functional groups that can undergo polymerization reactions. While the bicyclic structure of this compound could theoretically be incorporated into a polymer backbone or side chain to impart rigidity or other properties, there is a lack of specific research detailing its use as a monomer or building block for polymers in materials science applications.

Future Research Directions and Unexplored Avenues

Exploration of Unconventional Synthetic Pathways

Traditional syntheses of tetralone scaffolds, including 4,7-Dimethyltetral-1-one, often rely on established methods like Friedel-Crafts acylations followed by cyclization. While effective, these methods can sometimes be limited by harsh conditions and regioselectivity issues. The future of synthesizing this and related compounds lies in the exploration of more innovative and efficient methodologies.

Unconventional synthetic strategies that warrant investigation include:

Transition-Metal Catalyzed Cyclizations: Modern organometallic chemistry offers a plethora of reactions that could be adapted for the synthesis of this compound. For instance, palladium- or rhodium-catalyzed intramolecular C-H activation/functionalization of appropriately substituted precursors could provide a direct and atom-economical route to the tetralone core.

Photochemical Constructions: The use of light to initiate ring-forming reactions is a powerful and increasingly popular strategy in organic synthesis. The development of a photochemical approach, perhaps involving an intramolecular cycloaddition of a tailored precursor, could offer a mild and selective alternative to traditional thermal methods.

Enzymatic and Biocatalytic Routes: Harnessing the power of enzymes for chemical synthesis is a cornerstone of green chemistry. The identification or engineering of enzymes capable of catalyzing the formation of the this compound skeleton from bio-based starting materials would represent a significant advancement in sustainable chemical production.

Synthetic ApproachPotential AdvantagesKey Challenges
Transition-Metal CatalysisHigh efficiency, atom economy, potential for asymmetryCatalyst cost and sensitivity, substrate scope
Photochemical SynthesisMild reaction conditions, unique reactivityControl of side reactions, scalability
BiocatalysisHigh selectivity, environmentally benignEnzyme discovery and engineering, reaction kinetics

Investigation of this compound in Photochemical Reactions

As an α,β-unsaturated ketone, this compound possesses a chromophore that can absorb ultraviolet light, making it a candidate for a variety of photochemical transformations. The study of its behavior under irradiation could lead to the discovery of novel molecular rearrangements and cycloaddition products with interesting structural and biological properties.

Key areas for photochemical investigation include:

[2+2] Photocycloadditions: The reaction of the enone moiety of this compound with various alkenes under photochemical conditions could lead to the formation of cyclobutane-fused tricyclic structures. The regioselectivity and stereoselectivity of these reactions would be of fundamental interest.

Paterno-Büchi Reaction: The photochemical reaction of the carbonyl group with alkenes could yield oxetane derivatives, providing access to a class of heterocyclic compounds that are otherwise difficult to synthesize.

Intramolecular Rearrangements: Upon photoexcitation, this compound could undergo various rearrangements, such as electrocyclizations or sigmatropic shifts, leading to the formation of isomeric structures with potentially novel properties.

Development of Novel Catalytic Transformations Involving the Compound

The carbonyl group and the α-protons of this compound provide reactive handles for a wide range of catalytic transformations. While classical reactions are known, the application of modern catalytic systems could unlock new avenues for its functionalization.

Future research in this area could focus on:

Asymmetric Catalysis: The development of enantioselective catalytic methods for the reduction of the ketone or the functionalization of the α-position would be highly valuable for the synthesis of chiral derivatives with potential applications in medicinal chemistry.

C-H Functionalization: Direct, catalytic functionalization of the C-H bonds on the aromatic ring or the aliphatic backbone would provide a highly efficient way to introduce new substituents and generate a library of derivatives for biological screening.

Cross-Coupling Reactions: The conversion of the ketone to a vinyl triflate or other suitable electrophile would enable the use of palladium- or nickel-catalyzed cross-coupling reactions to introduce a variety of aryl, alkyl, or other groups at the C1 position.

Advanced Multiscale Computational Modeling of this compound Systems

Computational chemistry provides a powerful tool to understand and predict the behavior of molecules. Advanced computational modeling of this compound can provide insights that are difficult to obtain through experimental methods alone.

Specific areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of proposed synthetic reactions or photochemical transformations, providing a detailed understanding of the reaction mechanisms and predicting the feasibility of different pathways.

Spectroscopic Property Prediction: Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, IR and UV-Vis absorption spectra, which can aid in the characterization of the compound and its derivatives.

Molecular Dynamics Simulations: Simulating the behavior of this compound in different solvent environments or in the presence of biological macromolecules can provide insights into its solvation properties and potential interactions with biological targets.

Computational MethodApplication for this compoundExpected Insights
Density Functional Theory (DFT)Reaction mechanisms, electronic structureReaction feasibility, transition state geometries, spectroscopic data
Time-Dependent DFT (TD-DFT)Excited state properties, photochemical reactionsUV-Vis spectra, nature of electronic transitions
Molecular Dynamics (MD)Solvation, conformational analysis, biomolecular interactionsSolvation free energies, binding affinities, dynamic behavior

Integration with Automation and Artificial Intelligence in Chemical Discovery

The fields of automation and artificial intelligence (AI) are revolutionizing chemical research. Integrating these technologies into the study of this compound can accelerate the discovery of new reactions, properties, and applications.

Potential applications of AI and automation include:

Retrosynthetic Analysis: AI-powered retrosynthesis software can be used to propose novel and unconventional synthetic routes to this compound and its derivatives, potentially identifying more efficient and sustainable pathways.

Reaction Optimization: Automated robotic platforms, guided by machine learning algorithms, can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation, saving time and resources.

Property Prediction: Machine learning models trained on large datasets of chemical information can be used to predict the physicochemical and biological properties of virtual derivatives of this compound, allowing for the in silico screening of large compound libraries before committing to their synthesis. The Chemical Properties Database, for instance, can be a valuable resource for training such models by providing comprehensive information on molecular structures and properties. mdpi.com

By embracing these future research directions, the scientific community can significantly expand the knowledge and utility of this compound, paving the way for new discoveries in synthetic chemistry, materials science, and medicinal chemistry.

Q & A

Q. How can researchers address inconsistencies in spectroscopic assignments for this compound polymorphs?

  • Methodological Answer : Combine solid-state NMR, PXRD, and Raman spectroscopy to distinguish polymorphs. Apply principal component analysis (PCA) to spectral datasets for clustering. Resolve ambiguities via in situ variable-temperature studies or synchrotron-based techniques .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (e.g., statistical summaries) in the main text .
  • Figures : Use error bars for bioactivity assays and annotate spectral regions of interest (e.g., carbonyl stretches in IR) .
  • References : Cite primary literature for synthetic methods and analytical protocols, avoiding tertiary sources like commercial websites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,7-Dimethyltetral-1-one
Reactant of Route 2
Reactant of Route 2
4,7-Dimethyltetral-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.